(2E)-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-phenylprop-2-enamide
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Overview
Description
N-(1,3-Benzoxazol-2-yl)-N''-cinnamoylguanidine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring and a cinnamoylguanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzoxazol-2-yl)-N''-cinnamoylguanidine typically involves the reaction of 1,3-benzoxazol-2-amine with cinnamoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for better control over reaction conditions and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Benzoxazol-2-yl)-N''-cinnamoylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Various hydroxylated and carboxylated derivatives.
Reduction products: Reduced forms of the compound with different functional groups.
Substitution products: Derivatives with different substituents on the benzoxazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antitumor properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
N-(1,3-Benzoxazol-2-yl)-N''-cinnamoylguanidine is unique due to its specific structure and properties. Similar compounds include:
N-(1,3-Benzothiazol-2-yl)-N''-cinnamoylguanidine: Similar structure but with a benzothiazole ring instead of benzoxazole.
N-(1,3-Benzoxazol-2-yl)-N''-benzoylguanidine: Similar structure but with a benzoyl group instead of cinnamoyl.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
(E)-N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H14N4O2/c18-16(20-15(22)11-10-12-6-2-1-3-7-12)21-17-19-13-8-4-5-9-14(13)23-17/h1-11H,(H3,18,19,20,21,22)/b11-10+ |
InChI Key |
APOYUMSGKFEBQN-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=N\C2=NC3=CC=CC=C3O2)/N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Origin of Product |
United States |
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